N-benzyl-2-(biphenyl-4-yloxy)-N-methylacetamide
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Overview
Description
N-BENZYL-2-((1,1’-BIPHENYL)-4-YLOXY)-N-METHYLACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzyl group, a biphenyl moiety, and an amide functional group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-((1,1’-BIPHENYL)-4-YLOXY)-N-METHYLACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of N-benzyl-2-cyanoacetamide with o-nitrobenzaldehyde, followed by reductive cyclization using iron in boiling acetic acid . This method ensures the formation of the desired amide compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of biodegradable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-((1,1’-BIPHENYL)-4-YLOXY)-N-METHYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the biphenyl ring, enhancing the compound’s versatility .
Scientific Research Applications
N-BENZYL-2-((1,1’-BIPHENYL)-4-YLOXY)-N-METHYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-BENZYL-2-((1,1’-BIPHENYL)-4-YLOXY)-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Docking studies have shown that the compound can bind to cyclo-oxygenase (COX) enzymes, suggesting its potential as an anti-inflammatory agent . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-[1,1’-biphenyl]-2-amine: Shares a similar biphenyl structure but differs in functional groups.
4-Hydroxy-2-quinolones: Another class of compounds with interesting biological activities and structural similarities.
Uniqueness
N-BENZYL-2-((1,1’-BIPHENYL)-4-YLOXY)-N-METHYLACETAMIDE stands out due to its unique combination of a benzyl group, biphenyl moiety, and amide functional group. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C22H21NO2 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-benzyl-N-methyl-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C22H21NO2/c1-23(16-18-8-4-2-5-9-18)22(24)17-25-21-14-12-20(13-15-21)19-10-6-3-7-11-19/h2-15H,16-17H2,1H3 |
InChI Key |
TXRKIWTVPBAYOS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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